molecular formula C7H10N6O B2497947 5-(5-amino-1H-pyrazol-4-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine CAS No. 318949-49-4

5-(5-amino-1H-pyrazol-4-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine

Cat. No.: B2497947
CAS No.: 318949-49-4
M. Wt: 194.198
InChI Key: NBESFYMHEFCHIV-UHFFFAOYSA-N
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Description

5-(5-amino-1H-pyrazol-4-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features both pyrazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-amino-1H-pyrazol-4-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate reagent like carbon disulfide or a carboxylic acid derivative.

    Amination and methylation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(5-amino-1H-pyrazol-4-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced oxadiazole compounds, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(5-amino-1H-pyrazol-4-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly as potential anti-inflammatory, antimicrobial, or anticancer agents.

    Material Science: The compound can be utilized in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of 5-(5-amino-1H-pyrazol-4-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(5-amino-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine: Lacks the N,N-dimethyl groups, which may affect its reactivity and biological activity.

    5-(5-amino-1H-pyrazol-4-yl)-N-methyl-1,3,4-oxadiazol-2-amine: Contains only one methyl group, which may result in different chemical and biological properties.

Uniqueness

The presence of both the pyrazole and oxadiazole rings, along with the N,N-dimethyl groups, makes 5-(5-amino-1H-pyrazol-4-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine unique

Properties

IUPAC Name

5-(5-amino-1H-pyrazol-4-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6O/c1-13(2)7-12-11-6(14-7)4-3-9-10-5(4)8/h3H,1-2H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBESFYMHEFCHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(O1)C2=C(NN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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